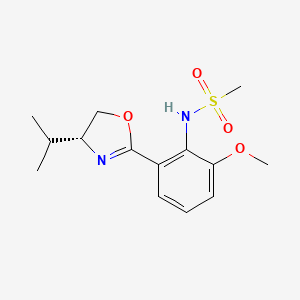![molecular formula C₁₃H₂₀ClN₅O₄ B1144905 N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine CAS No. 155802-59-8](/img/new.no-structure.jpg)
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is a chemical compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a diethoxyethyl group, and a nitro-guanidine moiety. These structural features contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinecarboxaldehyde with diethoxyethylamine to form an intermediate, which is then reacted with nitroguanidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chloropyridinyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of substituted pyridinyl derivatives.
科学的研究の応用
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its biological activity, particularly its role as an insecticide. It is effective against a wide range of insect pests, making it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on specific biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the formulation of insecticides and other agrochemical products.
作用機序
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine involves its interaction with specific molecular targets in insects. It primarily acts on the nervous system of insects, binding to nicotinic acetylcholine receptors and disrupting normal neural transmission. This leads to paralysis and eventual death of the insect. The compound’s effectiveness is due to its high affinity for these receptors and its ability to penetrate the insect’s nervous system.
類似化合物との比較
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different structural features.
Nitenpyram: Shares some structural similarities and is also used as an insecticide.
Thiamethoxam: Another compound in the same class with comparable insecticidal properties.
Uniqueness
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group, in particular, differentiates it from other neonicotinoids, potentially offering different pharmacokinetic and dynamic profiles.
This detailed article provides a comprehensive overview of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
155802-59-8 |
|---|---|
分子式 |
C₁₃H₂₀ClN₅O₄ |
分子量 |
345.78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


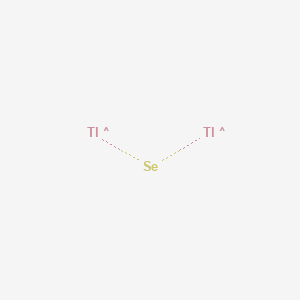
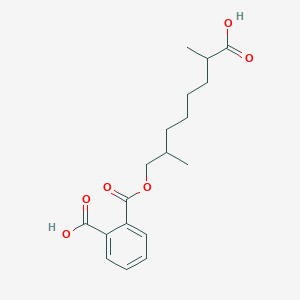
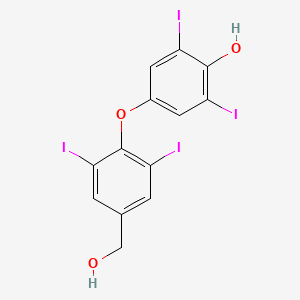
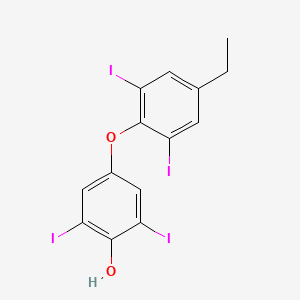
![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)
